molecular formula C12H34N2O2Si3 B3058440 Poly(dimethylsiloxane), aminopropyl terminated CAS No. 89467-59-4

Poly(dimethylsiloxane), aminopropyl terminated

Cat. No. B3058440
CAS RN: 89467-59-4
M. Wt: 322.67 g/mol
InChI Key: ZWRBLCDTKAWRHT-UHFFFAOYSA-N
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Description

Poly(dimethylsiloxane), aminopropyl terminated, also known as GP-965 AMINOPROPYL TERMINATED POLYDIMETHYLSILOXANE (900 MW), is an amine-alkyl terminated dimethyl silicone polymer . It is intended for use as a component in the synthesis of silicone-organic block copolymers . It may be used in the synthesis of dipicolylamidopropylpoly(dimethylsiloxane) (DPPDMS) .


Synthesis Analysis

The synthesis of poly(dimethylsiloxane), aminopropyl terminated, involves a condensation reaction of pyromellitic dianhydride (PMDA), 2, 20-bis[4-(3-aminophenoxy)phenyl] sulfone (m-BAPS) and three different number-average molecular weights (Mn 1⁄4 859, 1152 and 1619 g mol 1) of , !-bis (3-aminopropyl) polydimethyl siloxane (APPS) . The polymerization reaction evolves hydrochloric acid .


Molecular Structure Analysis

The chemical formula of PDMS is CH3[Si (CH3)2O]nSi (CH3)3, where n is the number of repeating monomer [Si (CH3)2O] units . The structure of the polymer consists of an inorganic backbone linked with silicon and oxygen .


Chemical Reactions Analysis

The chemical reactions of poly(dimethylsiloxane), aminopropyl terminated, involve intramolecular nucleophilic substitutions at the end groups . This reaction is revealed through tandem mass spectrometry (MS/MS) .


Physical And Chemical Properties Analysis

Poly(dimethylsiloxane), aminopropyl terminated, is a transparent material that exhibits good mechanical properties, including good ultimate strength (~0.267 MPa) and high stretchability (~360%) . It is also optically clear, inert, non-toxic, and non-flammable .

Scientific Research Applications

Poly(imide-siloxane)s and Gas Separation

A study by Sysel et al. (2018) explored the thermo-mechanical properties and gas separation characteristics of poly(imide-siloxane)s, using bis(3-aminopropyl)-terminated PDMS with varying molar masses. This research highlights the potential of PDMS-AP in creating materials with specific gas separation capabilities (Sysel, Patrova, Lanč, & Friess, 2018).

Enhancing Properties of Hydroxyl Terminated PDMS

Alex et al. (2017) investigated the impact of nanoclay on hydroxyl-terminated PDMS. Their findings indicate significant improvements in mechanical properties and chemical resistance, suggesting that PDMS-AP could be useful in enhancing the performance of various materials (Alex, Kumar, Rajeev, Supriya, Manu, Gouri, Bandyopadhyay, & Venkataraman, 2017).

Anti-Biofilm Application

Le and Lee (2020) conducted a study where the surface of PDMS was modified with amino groups (PDMS-NH2) via reaction with 3-aminopropyltriethoxysilane (APTES). This modification led to enhanced water wettability and demonstrated significant antifouling performance, suggesting its use in biomedical applications to combat biofouling (Le & Lee, 2020).

Lithium-Ion Batteries

Mwemezi et al. (2020) found that hydroxyl terminated PDMS (PDMS-HT) can be used as an electrolyte additive in lithium-ion batteries, enhancing specific capacity and capacity retention over prolonged cycles (Mwemezi, Phiri, Bon, Afrifah, Kim, Pyo, Hamenu, Madzvamuse, Lee, Ko, & Kim, 2020).

Hemocompatibility for Medical Implants

Xue et al. (2017) modified PDMS with hyaluronic acid (HA) and polydopamine (PDA) to improve hemocompatibility, potentially for use in medical implants or devices. This modification led to reduced platelet adhesion and activation (Xue, Li, Li, Sun, Zhang, Xu, & Kang, 2017).

Organic Electronics

Raveendran and Namboothiry (2018) demonstrated the use of PDMS as a gate dielectric in organic electronics, enhancing its suitability for various applications including flexible electronics (Raveendran & Namboothiry, 2018).

Lithium-Metal Battery Anodes

Zhu et al. (2017) developed a modified PDMS film with nanopores to improve lithium-metal anodes in batteries, demonstrating its potential in energy storage applications (Zhu, Jin, Hu, Zheng, Zhang, Wang, & Zhu, 2017).

Tissue and Biomedical Engineering

Jastrzębska et al. (2018) studied PDMS in the context of tissue and biomedical engineering, specifically focusing on cell adhesion and viability after drug exposure, highlighting its potential in creating culture conditions for in vitro tests and understanding cell response in various states of disease (Jastrzębska, Zuchowska, Flis, Sokołowska, Bułka, Dybko, & Brzózka, 2018).

Bioinspired Wettability

Li and Guo (2021) used PDMS as a dispersant, modifier, and binder to construct superhydrophobic coatings with excellent oil-locking ability and stability, useful in various organic solvents (Li & Guo, 2021).

Hydrophilic Microfluidic Devices

Upadhyay et al. (2020) employed hydrophilic and fluorinated acrylates to produce stable hydrophilic materials, providing an alternative to PDMS in microfluidic devices (Upadhyay, Bounds, Totaro, Thakuri, Garber, Vincent, Huang, & Pojman, 2020).

Mechanism of Action

The mechanism of action of poly(dimethylsiloxane), aminopropyl terminated, involves the dissociation of bis (3-aminopropyl)-PDMS mainly via intramolecular nucleophilic substitutions at the end groups .

Future Directions

The future directions of poly(dimethylsiloxane), aminopropyl terminated, could involve its use in the synthesis of dipicolylamidopropylpoly(dimethylsiloxane) (DPPDMS) . It could also be used as a component in the synthesis of silicone-organic block copolymers .

properties

IUPAC Name

3-[[[3-aminopropyl(dimethyl)silyl]oxy-dimethylsilyl]oxy-dimethylsilyl]propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H34N2O2Si3/c1-17(2,11-7-9-13)15-19(5,6)16-18(3,4)12-8-10-14/h7-14H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWRBLCDTKAWRHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(CCCN)O[Si](C)(C)O[Si](C)(C)CCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H34N2O2Si3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

97917-34-5
Record name α,ω-Bis(3-aminopropyl)polydimethylsiloxane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=97917-34-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID00570379
Record name 3,3'-(1,1,3,3,5,5-Hexamethyltrisiloxane-1,5-diyl)di(propan-1-amine)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00570379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

89467-59-4, 106214-84-0
Record name 3,3'-(1,1,3,3,5,5-Hexamethyltrisiloxane-1,5-diyl)di(propan-1-amine)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00570379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Siloxanes and Silicones, di-Me, 3-aminopropyl group-terminated
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.106.562
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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